molecular formula C23H17N3O4 B12136708 8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide CAS No. 325803-85-8

8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide

Cat. No.: B12136708
CAS No.: 325803-85-8
M. Wt: 399.4 g/mol
InChI Key: QANUKPJRVFKTOU-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is notable for its complex structure, which includes a methoxy group, a diazenyl group, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Methoxy Group: Methoxylation can be achieved by reacting the chromene core with methanol in the presence of a strong acid like sulfuric acid.

    Diazenylation: The diazenyl group is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid followed by coupling with phenols.

    Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the diazenylated chromene with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diazenyl groups, leading to the formation of quinones and azo compounds, respectively.

    Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of palladium catalysts are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane in the presence of Lewis acids.

Major Products

    Oxidation: Quinones and azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chromenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and inflammatory diseases.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The chromene core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromene derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromene core.

    Flavonoids: Naturally occurring compounds with a chromene structure, known for their antioxidant properties.

Uniqueness

What sets 8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the diazenyl group, in particular, allows for interactions that are not possible with simpler chromenes.

Properties

CAS No.

325803-85-8

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

8-methoxy-2-oxo-N-(4-phenyldiazenylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H17N3O4/c1-29-20-9-5-6-15-14-19(23(28)30-21(15)20)22(27)24-16-10-12-18(13-11-16)26-25-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,27)

InChI Key

QANUKPJRVFKTOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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